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Compound of Interest

Compound Name: Pentenocin A

Cat. No.: B1246404 Get Quote

Disclaimer: Initial searches for "Pentenocin A" did not yield specific results related to a known

antimicrobial compound used in food preservation. It is possible that this is a less common

name or a typographical error. Based on the context of food preservation and the phonetic

similarity, this document will focus on Enterocins, a well-studied class of bacteriocins with

significant applications in the food industry. Bacteriocins are ribosomally synthesized

antimicrobial peptides produced by bacteria.[1][2][3] They are considered promising natural

food preservatives due to their targeted action against specific foodborne pathogens and

spoilage microorganisms.[1][4][5]

Application Notes
Enterocins, produced by various strains of Enterococcus, exhibit a broad spectrum of

antimicrobial activity against many foodborne pathogens, including Listeria monocytogenes,

Staphylococcus aureus, and Clostridium perfringens.[6] This makes them particularly suitable

for use as biopreservatives in a variety of food products.[2][7] Nisin is currently the most widely

approved and used bacteriocin in the food industry.[2][3][7] However, enterocins are gaining

significant attention for their potential applications.

Key Characteristics of Enterocins for Food Preservation:

Broad Antimicrobial Spectrum: Effective against a range of Gram-positive bacteria, which are

common culprits in food spoilage and foodborne illnesses.[6]
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Natural Origin: Sourced from lactic acid bacteria (LAB), which are generally recognized as

safe (GRAS) and are often part of the natural microflora of fermented foods.[2]

High Potency: Active at low concentrations, minimizing the impact on the sensory properties

of food.

Stability: Many enterocins are stable over a range of pH and temperature conditions, making

them suitable for various food processing applications.[2]

Regulatory Status:

While nisin is approved as a food additive (E234) in many countries[2], the regulatory status of

specific enterocins may vary by region. It is crucial for researchers and developers to consult

the food safety regulations of the target market.

Quantitative Data Summary
The following tables summarize the antimicrobial efficacy of selected enterocins against

various pathogens in different food matrices.

Table 1: Inhibitory Activity of Enterocins Against Foodborne Pathogens

Enterocin(s
)

Target
Microorgani
sm

Food Matrix
Concentrati
on

Reduction
in Microbial
Count (log
cycles)

Reference

Enterocins A

& B

Listeria

monocytogen

es

Cooked Ham 4800 AU/g 7.98 [7]

Enterocins A

& B

Listeria

monocytogen

es

Chicken

Breast
4800 AU/cm² 5.26 [7]

Enterocin

EJ97

Bacillus

macroides/B.

maroccanus

Zucchini

Puree
20 AU/mL

Bactericidal

effect
[8]
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Table 2: Effective Doses (ED50) of Pyrenocine A Against Various Microorganisms

Note: Pyrenocine A is a phytotoxin with antibiotic activity and is presented here for comparative

purposes as the initial search did not yield data for "Pentenocin A".

Microorganism ED50 (µg/mL) Reference

Bacillus subtilis 30 [9]

Staphylococcus aureus 45 [9]

Escherichia coli 200 [9]

Fusarium oxysporum 54 [9]

Pyrenochaeta terrestris 77 [9]

Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory
Concentration (MIC) of Enterocin A
This protocol outlines the procedure for determining the MIC of a purified or semi-purified

enterocin preparation against a target bacterium using a microtiter plate assay.

Materials:

Purified or semi-purified Enterocin A

Target bacterial strain (e.g., Listeria monocytogenes)

Appropriate growth medium (e.g., BHI broth)

Sterile 96-well microtiter plates

Spectrophotometer (plate reader)

Sterile pipette tips and multichannel pipette

Procedure:
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Prepare Bacterial Inoculum:

Culture the target bacterium overnight in the appropriate broth.

Dilute the overnight culture to achieve a starting concentration of approximately 10⁵

CFU/mL.

Prepare Enterocin Dilutions:

Prepare a stock solution of Enterocin A in a sterile buffer.

Perform serial two-fold dilutions of the enterocin stock solution in the growth medium

directly in the wells of the 96-well plate.

Inoculation:

Add an equal volume of the diluted bacterial inoculum to each well containing the

enterocin dilutions.

Include a positive control (bacteria and medium, no enterocin) and a negative control

(medium only).

Incubation:

Incubate the microtiter plate at the optimal growth temperature for the target bacterium for

18-24 hours.

Determination of MIC:

Measure the optical density (OD) at 600 nm using a microplate reader.

The MIC is defined as the lowest concentration of Enterocin A that completely inhibits the

visible growth of the target bacterium.

Protocol 2: Application of Enterocin A in a Food Model
System (e.g., Cooked Ham)
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This protocol describes a method to evaluate the efficacy of Enterocin A in controlling the

growth of Listeria monocytogenes in a food matrix.

Materials:

Slices of cooked ham

Enterocin A solution (e.g., 4800 AU/g)

Listeria monocytogenes culture

Sterile bags for vacuum packaging

Vacuum sealer

Stomacher

Plating media (e.g., Oxford Agar)

Procedure:

Sample Preparation:

Cut cooked ham into uniform slices (e.g., 10 g).

Sterilize the surface of the ham slices (e.g., by UV irradiation).

Inoculation:

Inoculate the ham slices with a known concentration of Listeria monocytogenes (e.g., 10³

CFU/g).

Allow the inoculum to attach for a defined period (e.g., 30 minutes) at room temperature.

Treatment:

Treat the inoculated ham slices with the Enterocin A solution. A control group should be

treated with a sterile buffer.
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Packaging and Storage:

Vacuum-pack the ham slices in sterile bags.

Store the packages at a relevant temperature (e.g., 4°C) for a specified period (e.g., 21

days).

Microbial Analysis:

At regular intervals (e.g., day 0, 7, 14, 21), take samples from each treatment group.

Homogenize the ham sample in a sterile diluent using a stomacher.

Perform serial dilutions and plate on selective agar for Listeria monocytogenes.

Incubate the plates and enumerate the colonies to determine the CFU/g.

Data Analysis:

Compare the microbial counts between the enterocin-treated and control groups to

determine the reduction in bacterial growth.
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Click to download full resolution via product page

Caption: Experimental workflow for evaluating Enterocin A in a food model system.
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Caption: Proposed mechanism of action for Enterocin A against target bacteria.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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